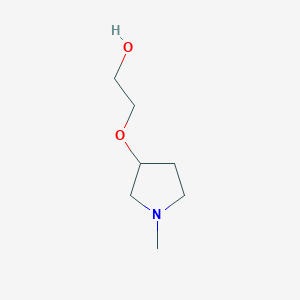
3-(3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)propanamide is a heterocyclic organic compound that contains a pyrazole ring substituted with an amino group, an iodine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)propanamide typically involves the formation of the pyrazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-amino-4-iodo-5-methyl-1H-pyrazole with propanoyl chloride in the presence of a base such as triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used under inert atmosphere conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Deiodinated derivatives.
Substitution: Alkyl or aryl-substituted derivatives.
Scientific Research Applications
3-(3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 3-(3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
3-amino-4-iodo-1H-pyrazole: Similar structure but lacks the propanamide group.
3-amino-5-methyl-1H-pyrazole: Similar structure but lacks the iodine atom.
4-iodo-3-methyl-1H-pyrazole: Similar structure but lacks the amino group.
Uniqueness
3-(3-amino-4-iodo-5-methyl-1H-pyrazol-1-yl)propanamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the amino group, iodine atom, and propanamide group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .
Properties
CAS No. |
1354706-18-5 |
|---|---|
Molecular Formula |
C7H11IN4O |
Molecular Weight |
294.09 |
IUPAC Name |
3-(3-amino-4-iodo-5-methylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C7H11IN4O/c1-4-6(8)7(10)11-12(4)3-2-5(9)13/h2-3H2,1H3,(H2,9,13)(H2,10,11) |
InChI Key |
REXWMWNGMFRXLB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CCC(=O)N)N)I |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)N)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methanol](/img/structure/B3047113.png)


![N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide](/img/structure/B3047117.png)


![Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methylpropanoate](/img/structure/B3047121.png)




![4-iodo-1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B3047130.png)


